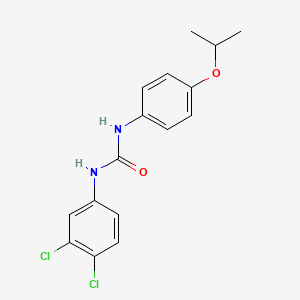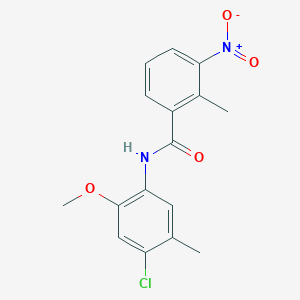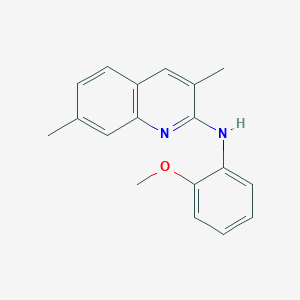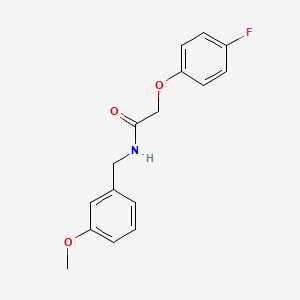![molecular formula C15H9F3N2O2 B5804100 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide (BTFA) is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用机制
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide works by binding to the active site of CA IX, which is a zinc-containing metalloenzyme. This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, which is a critical step in regulating pH in cancer cells. The inhibition of CA IX activity by this compound leads to a decrease in extracellular acidity, which in turn reduces tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of CA IX activity by this compound leads to a decrease in extracellular acidity, which can cause a reduction in tumor growth and metastasis. This compound has also been shown to inhibit the growth of certain bacteria and fungi, which may be due to its ability to disrupt cellular pH regulation. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide in lab experiments is its specificity for CA IX. This allows for targeted inhibition of the enzyme, which can lead to a reduction in tumor growth and metastasis. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safer alternative to other CA IX inhibitors. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide. One area of interest is the development of this compound-based fluorescent probes for imaging CA IX in vivo. This could lead to the development of new diagnostic and therapeutic tools for cancer. Additionally, further studies are needed to investigate the potential use of this compound as an antimicrobial agent. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use in cancer.
合成方法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with 2-amino-3-hydroxybenzaldehyde in the presence of acetic anhydride. The resulting product is then treated with trifluoroacetic anhydride to obtain this compound in high yield and purity. The chemical structure of this compound is shown below:
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as an inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity has been shown to reduce tumor growth and metastasis in preclinical studies. This compound has also been investigated for its potential use as a fluorescent probe for imaging CA IX in vivo. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)14(21)19-10-5-3-4-9(8-10)13-20-11-6-1-2-7-12(11)22-13/h1-8H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPGVNXKHNEGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)

![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)

![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)


![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)